molecular formula C8H6Cl2O2 B2765529 2,6-Dichloro-3-methylbenzoic acid CAS No. 58671-77-5

2,6-Dichloro-3-methylbenzoic acid

Cat. No. B2765529
CAS RN: 58671-77-5
M. Wt: 205.03
InChI Key: AZSPVSLYCSUHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-3-methylbenzoic acid is a chemical compound with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2,6-Dichloro-3-methylbenzoic acid is 1S/C8H6Cl2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2,6-Dichloro-3-methylbenzoic acid is a solid at room temperature . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Synthesis Methodologies

  • Nucleophilic Aromatic Substitution and Carbonylation : Daniewski et al. (2002) developed two efficient methods for preparing 2-chloro-6-methylbenzoic acid, a compound structurally similar to 2,6-dichloro-3-methylbenzoic acid. These methods involve nucleophilic aromatic substitution and carbonylation, demonstrating their potential in synthesizing variants of dichloro-methylbenzoic acids for research applications (Daniewski et al., 2002).

Environmental and Chemical Degradation

  • Photocatalytic Degradation Studies : Wang et al. (2000) investigated the photocatalytic degradation of o-methylbenzoic acid, a compound related to 2,6-dichloro-3-methylbenzoic acid, using titanium dioxide. This study provides insights into the environmental degradation processes of such compounds (Wang et al., 2000).
  • Biodegradation by Microorganisms : Higson and Focht (1992) reported on the degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. While not directly studying 2,6-dichloro-3-methylbenzoic acid, this research is relevant in understanding the microbial breakdown of similar compounds (Higson & Focht, 1992).

Host-Guest Chemistry

  • Design of Host-Guest Complexes : Pedireddi et al. (1998) explored the creation of host-guest complexes using 3,5-dinitro-4-methylbenzoic acid. The study might offer a perspective on the potential of 2,6-dichloro-3-methylbenzoic acid in forming similar molecular complexes (Pedireddi et al., 1998).

Pharmaceutical Intermediates

  • Synthesis of Pharmaceutical Intermediates : A study by S. M. and S. B. Chandalia (1999) developed a process for synthesizing intermediates like 2,6-dichlorotoluene, 2,6-dichloroaniline, and 2,6-dichlorophenol, which are structurally related to 2,6-dichloro-3-methylbenzoic acid. This research highlights the relevance of such compounds in pharmaceutical manufacturing (S. M. and S. B. Chandalia, 1999).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

2,6-dichloro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSPVSLYCSUHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-methylbenzoic acid

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